molecular formula C20H19BrN2O2S B2443808 ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207043-78-4

ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2443808
CAS RN: 1207043-78-4
M. Wt: 431.35
InChI Key: VBCWBTZWJSNCMI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate, also known as BRD 9757, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of imidazole derivatives and has been found to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Crystal Structure Analysis

A study by Estrada, Conde, and Márquez (1987) on a related compound, 1-(4-Bromophenyl)-3-ethyl-(3,5,6,7-tetra-Oacetyl1,2-dideoxy-D-glycero-fl-D-talo-heptofuranoso), provides insight into the crystal structure and molecular packing analysis. The study highlights the significance of van der Waals interactions and weak hydrogen bonds in crystal cohesion, indicating the potential for similar interactions in compounds like ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate (Estrada, Conde, & Márquez, 1987).

Synthesis and Derivative Formation

Mohareb and Gamaan (2018) explored the synthesis of various heterocyclic compounds from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a similar compound to the one of interest. Their work demonstrated the compound's versatility in creating derivatives with potential antitumor activities (Mohareb & Gamaan, 2018).

Pharmacological Activities

Attimarad, Khedr, and Aldhubiab (2017) conducted research on related ethyl acetate compounds, assessing their anti-inflammatory, analgesic, and antioxidant activities. This study suggests the potential of ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate in pharmacological applications (Attimarad, Khedr, & Aldhubiab, 2017).

Antimicrobial and Antitubercular Activities

Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives, related to the compound , and evaluated their antimicrobial and antitubercular activities. These findings indicate the compound's potential in developing treatments for bacterial and tuberculosis infections (Vekariya et al., 2017).

Synthesis and Antibacterial Studies

Ali (2018) synthesized imidazole derivatives, which are structurally related to the compound of interest. These derivatives were characterized and studied for their antibacterial properties, suggesting potential applications in antibacterial research (Ali, 2018).

properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-8-10-16(21)11-9-15)23(20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCWBTZWJSNCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

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